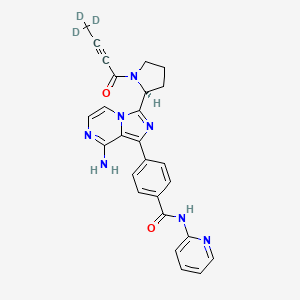![molecular formula C19H24N6O2 B12373013 (2R)-2-[[6-(benzylamino)-9-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)purin-2-yl]amino]butanoic acid](/img/structure/B12373013.png)
(2R)-2-[[6-(benzylamino)-9-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)purin-2-yl]amino]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide (2R)-2-[[6-(benzylamino)-9-(1,1,1,2,3,3,3-heptadeutéropropan-2-yl)purin-2-yl]amino]butanoïque est un composé organique complexe présentant des applications potentielles dans divers domaines scientifiques. Ce composé est caractérisé par une base purique substituée par un groupe benzylamino et un groupe heptadeutéropropan-2-yle, ce qui en fait une molécule unique pour la recherche et les applications industrielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'acide (2R)-2-[[6-(benzylamino)-9-(1,1,1,2,3,3,3-heptadeutéropropan-2-yl)purin-2-yl]amino]butanoïque implique généralement une synthèse organique en plusieurs étapes. Le processus commence par la préparation de la base purique, suivie de l'introduction du groupe benzylamino et du groupe heptadeutéropropan-2-yle. L'étape finale consiste à attacher la partie acide butanoïque. Chaque étape nécessite des conditions réactionnelles spécifiques, telles que le contrôle de la température, l'ajustement du pH et l'utilisation de catalyseurs pour garantir un rendement et une pureté élevés.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés et des systèmes à flux continu. Ces méthodes garantissent une qualité et une évolutivité constantes. L'utilisation de techniques de purification avancées, telles que la chromatographie et la cristallisation, est essentielle pour obtenir le produit final avec la pureté souhaitée.
Analyse Des Réactions Chimiques
Types de réactions
L'acide (2R)-2-[[6-(benzylamino)-9-(1,1,1,2,3,3,3-heptadeutéropropan-2-yl)purin-2-yl]amino]butanoïque peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites.
Substitution : Les groupes benzylamino et heptadeutéropropan-2-yle peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions usuels
Les réactifs usuels utilisés dans ces réactions comprennent des agents oxydants tels que le permanganate de potassium, des agents réducteurs tels que l'hydrure de lithium et d'aluminium, et divers nucléophiles pour les réactions de substitution. Les conditions réactionnelles telles que la température, le solvant et le pH sont soigneusement contrôlées pour réaliser les transformations souhaitées.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que les réactions de substitution peuvent produire une variété de dérivés avec différents groupes fonctionnels.
Applications De Recherche Scientifique
L'acide (2R)-2-[[6-(benzylamino)-9-(1,1,1,2,3,3,3-heptadeutéropropan-2-yl)purin-2-yl]amino]butanoïque présente plusieurs applications en recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses interactions potentielles avec les macromolécules biologiques.
Médecine : Enquêté pour ses propriétés thérapeutiques potentielles.
Industrie : Utilisé dans le développement de matériaux avancés et de procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de l'acide (2R)-2-[[6-(benzylamino)-9-(1,1,1,2,3,3,3-heptadeutéropropan-2-yl)purin-2-yl]amino]butanoïque implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modulant leur activité et déclenchant des voies de signalisation en aval. Les cibles moléculaires et les voies exactes dépendent de l'application et du contexte d'utilisation spécifiques.
Mécanisme D'action
The mechanism of action of (2R)-2-[[6-(benzylamino)-9-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)purin-2-yl]amino]butanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide (2R)-2-[[6-(benzylamino)-9-(1,1,1,2,3,3,3-heptadeutéropropan-2-yl)purin-2-yl]amino]propanoïque
- Acide (2R)-2-[[6-(benzylamino)-9-(1,1,1,2,3,3,3-heptadeutéropropan-2-yl)purin-2-yl]amino]pentanoïque
Unicité
L'unicité de l'acide (2R)-2-[[6-(benzylamino)-9-(1,1,1,2,3,3,3-heptadeutéropropan-2-yl)purin-2-yl]amino]butanoïque réside dans son schéma de substitution spécifique et la présence d'atomes de deutérium, qui peuvent influencer ses propriétés chimiques et biologiques. Cela en fait un composé précieux pour la recherche et les applications industrielles.
Propriétés
Formule moléculaire |
C19H24N6O2 |
|---|---|
Poids moléculaire |
375.5 g/mol |
Nom IUPAC |
(2R)-2-[[6-(benzylamino)-9-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)purin-2-yl]amino]butanoic acid |
InChI |
InChI=1S/C19H24N6O2/c1-4-14(18(26)27)22-19-23-16(20-10-13-8-6-5-7-9-13)15-17(24-19)25(11-21-15)12(2)3/h5-9,11-12,14H,4,10H2,1-3H3,(H,26,27)(H2,20,22,23,24)/t14-/m1/s1/i2D3,3D3,12D |
Clé InChI |
MZLAEKOAINERGI-PQZOBQNQSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N1C=NC2=C(N=C(N=C21)N[C@H](CC)C(=O)O)NCC3=CC=CC=C3 |
SMILES canonique |
CCC(C(=O)O)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-cyanophenyl)-N-[2-(4-fluorophenyl)ethyl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B12372934.png)
![[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] acetate](/img/structure/B12372942.png)
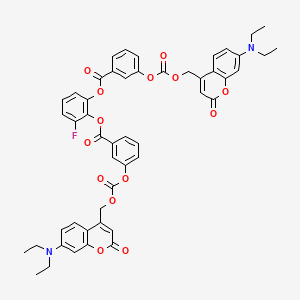
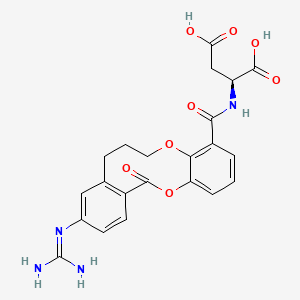

![5-methyl-N-[(2S)-1-[[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxo-3-[(3S)-2-oxopiperidin-3-yl]propan-2-yl]amino]pentan-2-yl]amino]-3-naphthalen-1-yl-1-oxopropan-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B12372954.png)
![(3S,4R,6R)-6-[[[(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12372960.png)

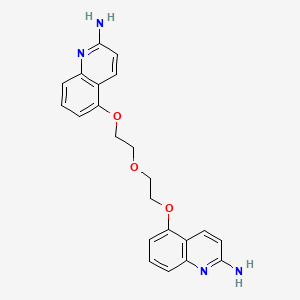
![(9S,12S,15S)-15-acetamido-N-[(2S)-1-(1,3-benzothiazol-2-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-12-(2-methylpropyl)-11,14-dioxo-2-oxa-10,13-diazatricyclo[15.2.2.13,7]docosa-1(19),3,5,7(22),17,20-hexaene-9-carboxamide](/img/structure/B12372970.png)
![(2,5-Dioxopyrrolidin-1-yl) acetate;spiro[2-benzofuran-3,16'-3-oxa-9,23-diazaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4(15),5(28),13,18-hexaene]-1-one](/img/structure/B12372976.png)
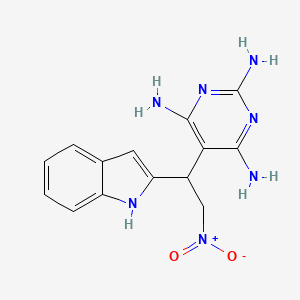
![ditridecan-7-yl 10-[3-(dimethylamino)propyl-octanoylamino]nonadecanedioate;hydrochloride](/img/structure/B12372982.png)
